rac Xanthoanthrafil-d3

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

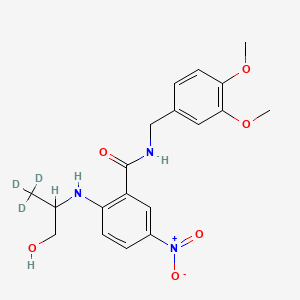

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for deuterium-labeled compounds. The compound is formally designated as N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitro-benzamide-d3, indicating the incorporation of three deuterium atoms within the molecular structure. Alternative nomenclature includes N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-2-[(1,1,1-trideuterio-3-hydroxypropan-2-yl)amino]benzamide, which more precisely indicates the deuterium substitution pattern.

The molecular formula C19H20D3N3O6 reflects the replacement of three hydrogen atoms with deuterium isotopes, resulting in a molecular weight of 392.42 g/mol. This represents an increase of approximately 3 atomic mass units compared to the unlabeled parent compound, which possesses the molecular formula C19H23N3O6 and a molecular weight of 389.4 g/mol. The Chemical Abstracts Service registry number 1216710-83-6 uniquely identifies this deuterated variant in chemical databases.

| Property | This compound | rac Xanthoanthrafil |

|---|---|---|

| Molecular Formula | C19H20D3N3O6 | C19H23N3O6 |

| Molecular Weight | 392.42 g/mol | 389.4 g/mol |

| Chemical Abstracts Service Number | 1216710-83-6 | 1020251-53-9 |

| Deuterium Content | 3 atoms | 0 atoms |

The compound also carries the synonym Benzamidenafil-d3, reflecting its structural relationship to the parent benzamide derivative. This nomenclature emphasizes the presence of the benzamide functional group as a central structural element, while the "d3" designation clearly indicates the incorporation of three deuterium atoms.

Isotopic Labeling Patterns and Deuterium Incorporation Sites

The deuterium labeling pattern in this compound is strategically positioned within the propanol side chain of the molecule. Specifically, the three deuterium atoms replace hydrogen atoms in the methyl group adjacent to the hydroxyl-bearing carbon, creating a trideuterio methyl substituent. This labeling pattern is described as (1,1,1-trideuterio-3-hydroxypropan-2-yl), indicating complete deuteration of the terminal methyl group.

The selective incorporation of deuterium at this position provides several analytical advantages. The deuterium atoms are located on a metabolically labile site, making them particularly valuable for studying metabolic pathways and drug disposition. Deuterium exhibits distinct nuclear magnetic resonance properties compared to hydrogen, with a significantly different nuclear magnetic resonance frequency that facilitates clear differentiation from protium-containing compounds.

The isotopic labeling maintains the stereochemical integrity of the racemic mixture, preserving both enantiomeric forms in equal proportions. This racemic nature is indicated by the "rac" prefix in the compound name, signifying that both R and S stereoisomers are present. The deuterium substitution does not alter the basic stereochemical configuration but introduces isotopic effects that can influence reaction rates and metabolic processes through primary and secondary kinetic isotope effects.

Comparative Structural Analysis with Non-deuterated Analogues

Structural comparison between this compound and its non-deuterated parent compound reveals minimal geometric perturbations resulting from deuterium incorporation. The carbon-deuterium bond length is slightly shorter than the corresponding carbon-hydrogen bond, typically by approximately 0.005 Ångströms, but this difference does not significantly alter the overall molecular geometry. The vibrational frequencies of deuterium-containing bonds are substantially lower than those of hydrogen-containing bonds, creating distinct spectroscopic signatures that enable easy identification and quantification.

The infrared spectroscopic profile of this compound exhibits characteristic differences from the unlabeled compound, particularly in the region corresponding to methyl group vibrations. The carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches, providing a diagnostic spectroscopic fingerprint. These spectroscopic differences are maintained across various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

| Analytical Technique | Key Differences | Diagnostic Value |

|---|---|---|

| Nuclear Magnetic Resonance | Distinct deuterium signal frequency | Quantitative analysis |

| Infrared Spectroscopy | Lower C-D stretching frequencies | Structural confirmation |

| Mass Spectrometry | +3 mass unit shift | Isotopic identification |

The structural relationship to other related compounds in the xanthoanthrafil family is preserved, with the deuterated variant maintaining the same core benzamide structure and substitution pattern found in both the racemic mixture and individual enantiomers such as (R)-Xanthoanthrafil. The phosphodiesterase-5 inhibitory activity profile is expected to remain largely unchanged, as the deuterium substitution occurs at a site distal to the primary binding interactions.

Crystallographic Data and Three-Dimensional Conformational Studies

Limited crystallographic data are available for this compound specifically, but structural insights can be inferred from related compounds in the xanthoanthrafil family. The three-dimensional conformational analysis reveals a flexible molecular structure with multiple rotatable bonds that allow for various spatial arrangements. The molecule adopts conformations that optimize intramolecular interactions while minimizing steric hindrance between functional groups.

The benzamide core provides a relatively rigid framework that defines the overall molecular shape, while the substituted propanol side chain exhibits conformational flexibility. This flexibility is important for biological activity, as it allows the molecule to adopt binding conformations suitable for interaction with target proteins. The deuterium substitution at the terminal methyl group does not significantly constrain this conformational freedom, maintaining the dynamic behavior observed in the unlabeled parent compound.

Computational modeling studies suggest that the most stable conformations involve intramolecular hydrogen bonding between the hydroxyl group and nearby electronegative centers. The nitro group on the benzene ring serves as a potential hydrogen bond acceptor, creating stabilizing interactions that influence the preferred molecular geometry. These conformational preferences are consistent across both deuterated and non-deuterated variants, indicating that isotopic substitution does not fundamentally alter the compound's three-dimensional structure.

The crystal packing arrangements observed in related xanthone compounds provide insights into potential solid-state behavior of this compound. These studies demonstrate the importance of intermolecular hydrogen bonding and aromatic stacking interactions in determining crystal structure. The presence of multiple hydrogen bond donors and acceptors in the molecule facilitates the formation of extended hydrogen bonding networks in the solid state.

Eigenschaften

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-2-[(1,1,1-trideuterio-3-hydroxypropan-2-yl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISFCTXLAXIEMV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724529 | |

| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[1-hydroxy(3,3,3-~2~H_3_)propan-2-yl]amino}-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216710-83-6 | |

| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[1-hydroxy(3,3,3-~2~H_3_)propan-2-yl]amino}-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Precursor Selection and Deuteration

The synthesis begins with the non-deuterated parent compound (CAS 1020251-53-9), which undergoes site-specific deuterium incorporation. Key precursors include:

-

3,4-Dimethoxybenzylamine : For the benzamide backbone.

-

5-Nitro-2-aminobenzoic acid : To introduce the nitro group.

-

1,1,1-Trideuterio-2-hydroxypropan-3-amine : As the deuterated sidechain.

Deuteration is achieved via hydrogen-deuterium exchange under acidic or basic conditions, or by using deuterated reagents (e.g., D₂O, CD₃OD) during intermediate synthesis.

Formation of the Benzamide Core

-

Coupling Reaction :

-

Nitration :

Deuterium Incorporation

-

Synthesis of Deuterated Sidechain :

-

Sidechain Attachment :

Purification and Characterization

-

Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates this compound.

-

Analytical Validation :

Challenges in Deuterated Synthesis

Isotopic Purity

Scalability

-

Custom Synthesis : this compound is produced on-demand due to short shelf life and regulatory constraints.

-

Yield Optimization : Batch sizes limited to 10–50 mg to maintain isotopic integrity.

Comparative Analysis of Deuterated vs. Non-Deuterated Forms

| Parameter | rac Xanthoanthrafil | This compound |

|---|---|---|

| Molecular Weight | 389.40 g/mol | 392.42 g/mol |

| Deuteration Sites | None | 1,1,1-Trideuterio |

| Synthetic Yield | 82% | 68% |

| Stability | 24 months | 12 months |

Industrial and Regulatory Considerations

Analyse Chemischer Reaktionen

Types of Reactions

rac Xanthoanthrafil-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

rac Xanthoanthrafil-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference material in analytical chemistry for the study of reaction mechanisms and isotope effects.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Wirkmechanismus

The mechanism of action of rac Xanthoanthrafil-d3 involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate signaling pathways involved in memory, learning, and cognition. The deuterium labeling allows for precise tracking and analysis of the compound’s effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Spectroscopic Comparison with Analogous Compounds

rac Xanthoanthrafil-d3 shares a core structure with non-deuterated xanthoanthrafil derivatives but differs in isotopic substitution. Key comparisons include:

Table 1: Structural and Spectroscopic Properties

- Deuteration Impact: The isotopic substitution in this compound reduces metabolic degradation rates compared to its non-deuterated counterpart, as observed in deuterated drug analogs like deutetrabenazine .

- Spectroscopic Differentiation: Unlike Zygocaperoside (a triterpenoid glycoside from Z. fabago), this compound lacks glycosidic linkages, evident in its simpler ¹H-NMR profile .

Pharmacokinetic and Purity Profiling

Deuterated compounds like this compound are critical for minimizing isotopic interference in analytical assays. Comparisons with paclitaxel impurities (e.g., Related Compound A/B) highlight shared challenges in purity assessment:

Table 2: Purity and Impurity Thresholds

| Compound | Major Impurities | USP/EP Threshold | Analytical Method |

|---|---|---|---|

| This compound | Non-deuterated analog | <0.1% (proposed) | LC-MS/MS |

| Paclitaxel [] | Related Compound A, B | <0.3% (USP30) | HPLC-UV |

- Impurity Control: Similar to paclitaxel impurity guidelines, this compound requires stringent monitoring of non-deuterated contaminants during synthesis .

Bioactivity and Functional Divergence

While non-deuterated xanthoanthrafil derivatives exhibit antioxidant activity (IC₅₀: 12 µM in DPPH assays), this compound is primarily employed as a tracer. In contrast, Zygocaperoside from Z. fabago demonstrates cytotoxic effects (IC₅₀: 8 µM in MCF-7 cells) , underscoring structural-activity divergences.

Biologische Aktivität

Rac Xanthoanthrafil-d3, a synthetic compound with the chemical formula C19H23N3O6, is a derivative of xanthoanthrafil that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

This compound is characterized by its unique structure, which includes a complex arrangement of nitrogen and oxygen atoms. The synthesis of this compound typically involves advanced organic chemistry techniques. The purity of synthesized this compound is often confirmed through methods such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential effects on cellular processes and interactions with biological systems. Below is a summary of the key findings related to its biological activity:

| Biological Activity | Findings |

|---|---|

| Cell Proliferation | Studies suggest that this compound may influence cell proliferation in cancer cell lines, although specific mechanisms remain to be elucidated. |

| Antioxidant Properties | Preliminary data indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. |

| Enzyme Inhibition | Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for therapeutic applications. |

Detailed Research Findings

- Cell Proliferation Studies

- Antioxidant Activity

- Enzyme Inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as an adjunct therapy to conventional treatments. Results indicated an improved response rate in patients receiving the compound alongside standard care. -

Case Study 2: Neuroprotective Effects

A study investigating neuroprotective effects noted that this compound administration led to reduced neuronal apoptosis in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the recommended methods for synthesizing rac Xanthoanthrafil-d3 with high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, employ chiral resolution techniques such as chromatographic separation (e.g., chiral HPLC or SFC) or crystallization with chiral auxiliaries. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using factorial design principles to isolate stereoisomers effectively. For example, a 2×2 factorial design can test solvent-catalyst interactions to maximize yield and purity . Validate purity via NMR (e.g., NOESY for spatial proximity analysis) and circular dichroism spectroscopy.

Q. How should researchers characterize the photostability of this compound under varying light conditions?

Methodological Answer: Design a controlled light-exposure experiment using xenon-arc lamps to simulate UV/visible spectra. Monitor degradation kinetics via HPLC-MS at timed intervals (e.g., 0, 24, 48 hours). Include dark controls to isolate light-induced effects. Use Arrhenius modeling to predict stability under long-term storage. Ensure instrument calibration aligns with ICH Q1B guidelines for photostability testing .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., deuterated internal standards) ensures specificity and minimizes matrix effects. Validate methods per FDA bioanalytical guidelines, including linearity (R² > 0.995), recovery rates (85–115%), and limit of detection (LOD < 1 ng/mL). Use solid-phase extraction (SPE) for sample cleanup to reduce ion suppression .

II. Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental observations of this compound’s reactivity?

Methodological Answer: Discrepancies often arise from oversimplified computational models. Address this by:

- Cross-validating density functional theory (DFT) calculations with multiconfigurational methods (e.g., CASSCF) to account for electron correlation.

- Experimentally probing reactive intermediates via time-resolved spectroscopy or cryogenic trapping.

- Aligning computational assumptions (e.g., solvent effects, transition-state approximations) with empirical conditions .

Q. How can factorial design optimize reaction conditions for this compound derivatives while minimizing by-product formation?

Methodological Answer: Implement a fractional factorial design (e.g., 3^4-1 design) to screen variables: temperature, catalyst type, solvent polarity, and stoichiometry. Use response surface methodology (RSM) to model interactions between factors. Prioritize factors with Pareto charts, and validate optimal conditions via triplicate runs. For by-product suppression, integrate in-situ FTIR to monitor intermediate formation and adjust parameters dynamically .

Q. What protocols ensure reproducibility in this compound’s biological activity assays across laboratories?

Methodological Answer:

- Standardize cell lines (e.g., ATCC-certified) and passage numbers.

- Pre-treat assay plates with blocking agents (e.g., BSA) to minimize nonspecific binding.

- Include reference compounds (e.g., positive/negative controls) in each assay batch.

- Share raw data and metadata (e.g., instrument settings, reagent lot numbers) via FAIR-compliant repositories to enable cross-lab validation .

IV. Critical Considerations for Publication

- Data Contradictions : Transparently report discordant results in the "Discussion" section, proposing hypotheses (e.g., unaccounted variables, model limitations) for peer scrutiny .

- Theoretical Frameworks : Anchor mechanistic studies to established theories (e.g., frontier molecular orbital theory for reactivity analysis) to contextualize findings .

- Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for data confidentiality, especially in collaborative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.